molecular formula C13H16N2O3S B12933103 1-[2-(2-Hydroxyethoxy)ethyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one CAS No. 55036-71-0

1-[2-(2-Hydroxyethoxy)ethyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B12933103
CAS No.: 55036-71-0
M. Wt: 280.34 g/mol
InChI Key: KKUCNZFCKXIHEB-UHFFFAOYSA-N
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Description

1-[2-(2-Hydroxyethoxy)ethyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one is a derivative of the 2-sulfanylideneimidazolidin-4-one (thiohydantoin) scaffold, a class of compounds with broad applications in pharmaceuticals, agrochemicals, and materials science . The compound features:

  • 2-(2-Hydroxyethoxy)ethyl group at position 1: Introduces hydrophilicity, improving aqueous solubility.
  • Sulfanylidene (C=S) moiety at position 2: Critical for hydrogen bonding and tautomerism, influencing stability and reactivity .

The hydroxyethoxyethyl substituent in this compound may modulate pharmacokinetic properties, such as absorption and metabolism, compared to simpler alkyl or aryl analogs .

Properties

CAS No.

55036-71-0

Molecular Formula

C13H16N2O3S

Molecular Weight

280.34 g/mol

IUPAC Name

1-[2-(2-hydroxyethoxy)ethyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C13H16N2O3S/c16-7-9-18-8-6-14-10-12(17)15(13(14)19)11-4-2-1-3-5-11/h1-5,16H,6-10H2

InChI Key

KKUCNZFCKXIHEB-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=S)N1CCOCCO)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Key Steps

  • Formation of Piperazine Mono-Hydrochloride Salt

    • React piperazine with piperazine dihydrochloride in a polar solvent (e.g., water, ethanol, or Virahol) under reflux conditions (40–120 °C) for 1–1.5 hours.
    • Cooling and filtration yield the mono-hydrochloride salt, which is dried for reuse.
  • Alkylation with 2-(2-Chloroethoxy)ethanol

    • The mono-hydrochloride salt reacts with 2-(2-chloroethoxy)ethanol in a polar or non-polar solvent (water, ethanol, methylene dichloride) at elevated temperatures (40–100 °C) for 2–8 hours.
    • After reaction completion, partial solvent removal under reduced pressure is performed, followed by filtration to recover piperazine dihydrochloride for recycling.
  • Purification

    • The filtrate is concentrated and subjected to vacuum distillation or rectification at 90–100 °C to isolate high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (hours) Notes
Piperazine mono-hydrochloride Piperazine + piperazine dihydrochloride in solvent (water/ethanol/Virahol) 40–120 1–1.5 Reflux, filtration, drying
Alkylation Mono-hydrochloride + 2-(2-chloroethoxy)ethanol in solvent (water/ethanol/methylene dichloride) 40–100 2–8 Stirring, partial solvent removal, filtration
Purification Vacuum distillation/rectification 90–100 High purity product obtained
  • The process achieves high purity and is suitable for industrial scale due to solvent recycling and impurity control.
  • The method effectively reduces disubstituted impurities and lowers production costs by using inexpensive raw materials and green solvents.

Preparation Method 2: Diethanolamine Route with Halogenation and Ring Closure

This alternative synthetic route involves a three-step process starting from diethanolamine:

Step 1: Halogen Replacement (Metathesis) Reaction

  • React sulfur oxychloride with ethylene dichloride at 20–25 °C.
  • Slowly add diethanolamine while maintaining temperature below 50 °C.
  • After addition, maintain at 20–25 °C for 5 hours, then warm to 60 °C for 3 hours.
  • Filter to obtain two-(2-chloroethyl)amine hydrochlorate solid.

Step 2: Acetylation Reaction

  • In a reactor, mix two-(2-chloroethyl)amine hydrochlorate, water, and methylene dichloride.
  • Simultaneously add acetyl chloride and 30% aqueous sodium hydroxide at 20–30 °C.
  • After reaction, dry with anhydrous magnesium sulfate, filter, concentrate, and recrystallize to obtain two-(2-chloroethyl) ethanamide.

Step 3: Ring-Closure Reaction

  • Reflux diglycolamine with two-(2-chloroethyl) ethanamide and water.
  • Concentrate under reduced pressure, add methanol, and maintain at 50–65 °C for 3 hours with dropwise addition.
  • Cool to 0–5 °C, filter, and recover methanol by distillation to isolate the target compound.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
Halogen replacement Sulfur oxychloride + ethylene dichloride + diethanolamine 20–60 8 Solid formation, filtration
Acetylation Two-(2-chloroethyl)amine hydrochlorate + acetyl chloride + NaOH 20–30 71 Drying, recrystallization
Ring-closure Diglycolamine + two-(2-chloroethyl) ethanamide + water + methanol 50–65 3 86 Reflux, filtration, distillation
  • This method provides a novel, efficient route with good yields and purity, suitable for scale-up.

Comparative Analysis of Methods

Feature Piperazine-Based Method Diethanolamine Route
Starting Materials Piperazine, 2-(2-chloroethoxy)ethanol Diethanolamine, sulfur oxychloride, ethylene dichloride
Number of Steps 3 main steps (salt formation, alkylation, purification) 3 main steps (halogenation, acetylation, ring closure)
Reaction Conditions Moderate to high temperature (40–120 °C), various solvents Mild temperature (20–65 °C), aqueous and organic solvents
Purity and Yield High purity, industrially scalable, cost-effective High yield (up to 86%), good purity, novel process
Environmental Considerations Solvent recycling, green solvents used Use of sulfur oxychloride and organic solvents requires careful handling
Industrial Suitability Proven industrial applicability Promising for industrial scale with optimization

Summary of Research Findings

  • The piperazine-based method is well-documented for producing high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine intermediates, which can be further functionalized to the target compound. It emphasizes solvent choice, reaction temperature, and recycling to optimize purity and cost.
  • The diethanolamine method introduces a novel synthetic route with efficient halogenation and ring-closure steps, achieving high yields and purity with controlled reaction conditions.
  • Both methods require careful control of reaction parameters to minimize impurities such as disubstituted byproducts and to maximize product recovery.
  • The choice of method depends on available starting materials, desired scale, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Hydroxyethoxy)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The thioxo group can be reduced to a thiol or further to a sulfide.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Thiols, sulfides.

    Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
This compound exhibits significant pharmacological properties, particularly as a potential therapeutic agent against various diseases. Research indicates its effectiveness in:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can contribute to oxidative stress-related diseases. Studies have demonstrated its ability to reduce oxidative damage in cellular models.
  • Anti-inflammatory Effects : It has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in vitro and in vivo.
  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against several bacterial strains, making it a candidate for developing new antibiotics.

Materials Science

Synthesis of Nanomaterials
1-[2-(2-Hydroxyethoxy)ethyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one has been utilized as a bifunctional template in the synthesis of nanostructured materials. For instance:

  • Nanosized SAPO-34 Synthesis : The compound has been employed in synthesizing nanosized SAPO-34 with tunable acidity. The hydroxyl and ether groups within the structure inhibit crystal growth, leading to enhanced catalytic performance in methanol-to-olefins (MTO) reactions. This application highlights its role in improving transport properties and catalytic efficiency .

Catalysis

Catalytic Applications
The compound serves as a catalyst or co-catalyst in various chemical reactions:

  • Organic Synthesis : Its unique structure allows it to facilitate reactions that require specific steric and electronic properties. Research has indicated that it can enhance reaction rates and selectivity in organic transformations.
  • Environmental Catalysis : The compound has potential applications in environmental chemistry, particularly in processes aimed at reducing pollutants or converting waste into useful products.

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntioxidant activityReduces oxidative stress markers
Anti-inflammatory effectsDecreases inflammation markers
Antimicrobial activityEffective against multiple bacterial strains
Materials ScienceSynthesis of nanosized SAPO-34Enhanced catalytic performance in MTO reactions
CatalysisOrganic synthesisImproves reaction rates and selectivity
Environmental catalysisPotential for pollutant reduction

Case Studies

  • Antioxidant Study : A study conducted on the antioxidant properties of the compound revealed that it significantly scavenged free radicals, demonstrating a dose-dependent effect. This finding supports its potential use as a therapeutic agent for oxidative stress-related conditions.
  • Nanomaterial Synthesis : In a collaborative research project, this compound was used to synthesize SAPO-34 nanocrystals. The resulting material showed superior catalytic activity compared to traditional methods due to its nanoscale dimensions and tailored acidity .
  • Antimicrobial Evaluation : A series of antimicrobial assays demonstrated that the compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential development into a new class of antibiotics.

Mechanism of Action

The mechanism of action of 1-(2-(2-Hydroxyethoxy)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyethoxyethyl group can form hydrogen bonds with amino acid residues in the enzyme, while the phenyl group can participate in hydrophobic interactions. The thioxoimidazolidinone core may also interact with metal ions or other cofactors, further modulating the compound’s activity.

Comparison with Similar Compounds

1-Acetyl-5-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one

Structural Features :

  • Core : 2-Sulfanylideneimidazolidin-4-one.
  • Substituents : Acetyl group (position 1) and 4-fluorophenyl (position 5).

Key Differences :

Property Target Compound 1-Acetyl-5-(4-fluorophenyl) Analog
Position 1 Substituent 2-(2-Hydroxyethoxy)ethyl (hydrophilic) Acetyl (moderately polar)
Aromatic Group Phenyl (position 3) 4-Fluorophenyl (position 5)
Hydrogen Bonding O–H from hydroxyethoxy; S as acceptor Acetyl carbonyl as acceptor; F as weak acceptor
Molecular Weight Higher (due to hydroxyethoxyethyl chain) Lower

Research Findings :

  • The acetyl group lacks the hydrogen-bonding capacity of the hydroxyethoxyethyl chain, leading to weaker crystal packing interactions, as evidenced by shorter D⋯A distances in hydrogen-bonding networks (e.g., 2.78 Å vs. 3.10 Å in the target compound) .

1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one

Structural Features :

  • Core : Imidazolidin-2-one (lacks sulfanylidene group).
  • Substituents: 4-Amino-3-methylphenoxyethyl (position 1).

Key Differences :

Property Target Compound 1-[2-(4-Amino-3-methylphenoxy)ethyl] Analog
Core Functionality 2-Sulfanylidene (C=S) 2-Ketone (C=O)
Substituent Hydrophilic hydroxyethoxyethyl Amino-methylphenoxyethyl (basic, aromatic)
Reactivity Thione tautomerism possible Stable enol-keto equilibrium

Research Findings :

  • The absence of the sulfanylidene group reduces hydrogen-bond acceptor strength, impacting molecular interactions in biological targets (e.g., enzyme active sites).
  • The amino group in the analog introduces basicity, which may enhance solubility in acidic environments but reduce blood-brain barrier penetration compared to the target compound’s neutral hydroxyethoxy group .

1-[2-(2-Hydroxyethoxy)-ethyl]-4-phenylpiperidine-4-carboxylic Acid Ethyl Ester

Structural Features :

  • Core : Piperidine-4-carboxylic acid ester.
  • Substituents : 2-(2-Hydroxyethoxy)ethyl (position 1), phenyl (position 4).

Key Differences :

Property Target Compound Piperidine Analog
Core Structure Imidazolidinone (5-membered ring) Piperidine (6-membered ring)
Functional Groups Sulfanylidene, hydroxyethoxyethyl Ester, hydroxyethoxyethyl, phenyl
Applications Therapeutic intermediates Likely CNS-targeting due to piperidine core

Research Findings :

  • However, the ester group may render it prone to hydrolysis, unlike the stable thiohydantoin core .
  • Both compounds share the 2-(2-hydroxyethoxy)ethyl group, suggesting similar solubility profiles despite divergent cores .

Methodological Considerations

Structural comparisons rely on crystallographic data generated using programs like SHELX (for refinement) and ORTEP-3 (for graphical representation) . For example, hydrogen-bond metrics (e.g., D–H⋯A angles) in thiohydantoin derivatives were derived from SHELX-refined structures, enabling precise comparisons of molecular packing .

Biological Activity

1-[2-(2-Hydroxyethoxy)ethyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H18N2O3SC_{14}H_{18}N_2O_3S. The compound features a sulfanylidene group attached to an imidazolidinone ring, which is known to influence its biological properties.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of imidazolidinone have shown the ability to scavenge free radicals and reduce oxidative stress in various biological systems. This activity is crucial for protecting cells from damage caused by oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have demonstrated that imidazolidinone derivatives can modulate inflammatory pathways. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. By reducing these cytokines, the compound may help alleviate conditions characterized by chronic inflammation.

Antimicrobial Properties

The antimicrobial activity of similar compounds suggests that this compound may possess antibacterial and antifungal properties. Preliminary studies indicate effectiveness against various pathogens, although further research is needed to confirm these findings.

The biological effects of this compound are likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfanylidene group may interact with enzymes involved in inflammatory responses, thereby inhibiting their activity.
  • Modulation of Signaling Pathways : The compound may affect signaling pathways related to oxidative stress and inflammation, such as NF-kB and MAPK pathways.

Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of a series of imidazolidinone derivatives. The results showed that compounds similar to this compound significantly reduced the levels of pro-inflammatory cytokines in RAW264.7 macrophage cells when stimulated with LPS (lipopolysaccharide). The compound exhibited a dose-dependent response, confirming its potential as an anti-inflammatory agent .

Study 2: Antioxidant Properties

Another study focused on the antioxidant capacity of imidazolidinone derivatives. It was found that these compounds could effectively reduce reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress. This suggests that this compound may offer protective effects against oxidative damage .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntioxidantScavenging free radicals; reducing oxidative stress
Anti-inflammatoryInhibition of TNF-α and IL-6 production
AntimicrobialEffective against various pathogens

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